5,5-Difluoro-2,4,6-pyrimidinetrione
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Overview
Description
5,5-Difluoro-2,4,6-pyrimidinetrione is a fluorinated derivative of barbituric acid, characterized by the presence of two fluorine atoms at the 5-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2,4,6-pyrimidinetrione typically involves the fluorination of barbituric acid derivatives. One common method is the reaction of barbituric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2,4,6-pyrimidinetrione undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 5-position can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) at room temperature.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include 5-amino-2,4,6-pyrimidinetrione derivatives.
Oxidation: Products may include higher oxidation state derivatives of the pyrimidine ring.
Reduction: Products include partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
5,5-Difluoro-2,4,6-pyrimidinetrione has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of fluorinated barbiturates, which are potential candidates for sedative and anesthetic drugs.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique electronic properties.
Biological Studies: Its derivatives are studied for their potential antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2,4,6-pyrimidinetrione and its derivatives involves interactions with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability by forming strong hydrogen bonds and van der Waals interactions with the target molecules . The exact pathways and molecular targets vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
5,5-Dichloro-2,4,6-pyrimidinetrione: Similar structure but with chlorine atoms instead of fluorine.
5,5-Dibromo-2,4,6-pyrimidinetrione: Bromine atoms replace the fluorine atoms.
5,5-Diiodo-2,4,6-pyrimidinetrione: Iodine atoms replace the fluorine atoms.
Uniqueness
5,5-Difluoro-2,4,6-pyrimidinetrione is unique due to the presence of fluorine atoms, which impart distinct electronic properties and metabolic stability compared to its halogenated counterparts. The fluorine atoms enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold in drug design .
Properties
CAS No. |
55052-01-2 |
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Molecular Formula |
C4H2F2N2O3 |
Molecular Weight |
164.07 g/mol |
IUPAC Name |
5,5-difluoro-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H2F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) |
InChI Key |
WUSJYRXQUKJZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(F)F |
Origin of Product |
United States |
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